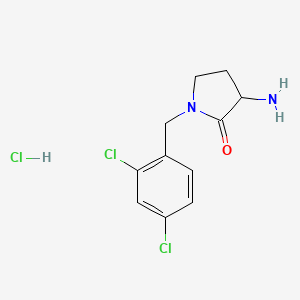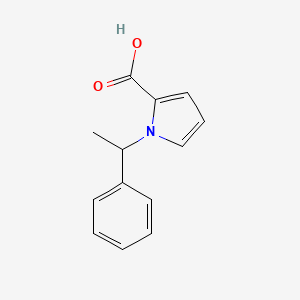
1-(1-Phenylethyl)pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylethyl)pyrrole-2-carboxylic acid is a chiral pyrrole derivative with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrrole ring substituted with a phenylethyl group at the 1-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C13H13NO2, and it has a molecular weight of 215.25 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(1-Phenylethyl)pyrrole-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For instance, the Paal-Knorr pyrrole synthesis is a widely used method that involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions.
Analyse Chemischer Reaktionen
1-(1-Phenylethyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Major products formed from these reactions include N-substituted pyrroles and pyrrole-2-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylethyl)pyrrole-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development . Additionally, it is used in the study of enzyme mechanisms and as a ligand in coordination chemistry .
Wirkmechanismus
The mechanism of action of 1-(1-Phenylethyl)pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .
In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, making it effective against microbial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(1-Phenylethyl)pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as 1-(1R)-1-phenylethyl-1H-pyrrole-2-carboxylic acid and 1-(1S)-1-phenylethyl-1H-pyrrole-2-carboxylic acid . These compounds share similar structures but differ in the stereochemistry of the phenylethyl group.
The unique feature of this compound is its specific chiral configuration, which can influence its biological activity and binding properties. This makes it distinct from other pyrrole derivatives and highlights its potential for targeted applications in drug development and chemical synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for synthetic applications, while its biological activity opens up possibilities for drug development and medical research. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new applications for this intriguing compound.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-(1-phenylethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
BFLKSSGFEWKBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


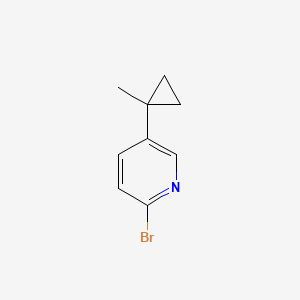
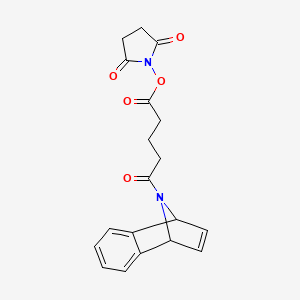
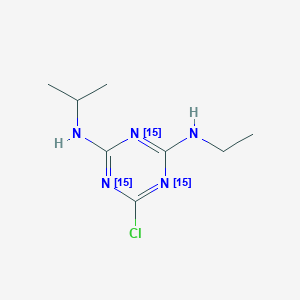
![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
![N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
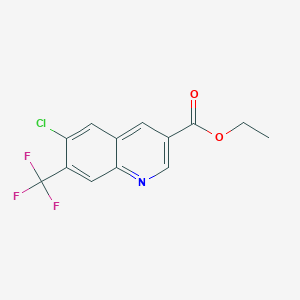
![5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14783610.png)
![Calcium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14783615.png)
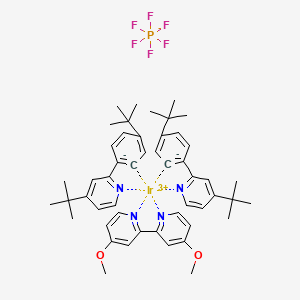
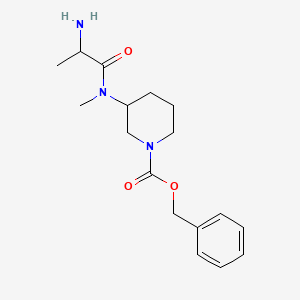
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)

![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
